molecular formula C15H22N2O5 B12662434 Phenol, 2,4-dinitro-6-nonyl- CAS No. 4099-67-6

Phenol, 2,4-dinitro-6-nonyl-

Cat. No.: B12662434
CAS No.: 4099-67-6
M. Wt: 310.35 g/mol
InChI Key: HQSOWTFKIVOSPB-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-nonylphenol is an organic compound with the molecular formula C15H22N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-nonylphenol typically involves the nitration of nonylphenol. The reaction is carried out using a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions .

Industrial Production Methods

Industrial production of 2,4-Dinitro-6-nonylphenol follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nonylphenol to the nitrating mixture under controlled conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitro-6-nonylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-nonylphenol involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in heat generation. This effect is due to the disruption of the proton gradient across the mitochondrial membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-6-nonylphenol is unique due to the presence of the nonyl group, which imparts distinct physical and chemical properties. This structural difference influences its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications .

Properties

CAS No.

4099-67-6

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2,4-dinitro-6-nonylphenol

InChI

InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)11-14(15(12)18)17(21)22/h10-11,18H,2-9H2,1H3

InChI Key

HQSOWTFKIVOSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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